nor-NOHA acetate is 40-Fold More Potent than its Precursor NOHA in a Macrophage Arginase Assay
In a direct head-to-head comparison, nor-NOHA acetate exhibits significantly higher potency against arginase in murine macrophages than its analog, Nω-hydroxy-L-arginine (NOHA). The study reports that nor-NOHA is about 40-fold more potent than NOHA in inhibiting the hydrolysis of L-arginine to L-ornithine [1].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 ± 5 μM |
| Comparator Or Baseline | Nω-hydroxy-L-arginine (NOHA): IC50 = 400 ± 50 μM |
| Quantified Difference | Approximately 40-fold more potent |
| Conditions | Unstimulated murine macrophages; arginase activity assay |
Why This Matters
This 40-fold increase in potency makes nor-NOHA a far superior research tool than NOHA, enabling complete arginase inhibition at lower, more specific concentrations and minimizing off-target effects.
- [1] Tenu, J. P., Lepoivre, M., Moali, C., Brollo, M., Mansuy, D., & Boucher, J. L. (1999). Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide, 3(6), 427–438. View Source
